molecular formula C9H5BrINO2 B1412529 Methyl 5-bromo-2-cyano-4-iodobenzoate CAS No. 1805419-80-0

Methyl 5-bromo-2-cyano-4-iodobenzoate

Cat. No.: B1412529
CAS No.: 1805419-80-0
M. Wt: 365.95 g/mol
InChI Key: QOTDMSMHVAPRKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-cyano-4-iodobenzoate is an organic compound with the molecular formula C9H5BrINO2 and a molecular weight of 365.95 g/mol . It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-cyano-4-iodobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise addition of reagents, temperature control, and purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-cyano-4-iodobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-cyano-4-iodobenzoate involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyano group allows it to act as an electrophile, while the bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-2-cyano-4-iodobenzoate is unique due to the combination of bromine, cyano, and iodine substituents on the benzene ring. This unique structure imparts specific reactivity and binding properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 5-bromo-2-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)6-3-7(10)8(11)2-5(6)4-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTDMSMHVAPRKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-bromo-2-cyano-4-iodobenzoate
Reactant of Route 2
Methyl 5-bromo-2-cyano-4-iodobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-2-cyano-4-iodobenzoate
Reactant of Route 4
Methyl 5-bromo-2-cyano-4-iodobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-2-cyano-4-iodobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-bromo-2-cyano-4-iodobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.